A-D-altro-3-Heptulofuranose

Description

The exact mass of the compound alpha-d-Altro-3-heptulofuranose is 210.07395278 g/mol and the complexity rating of the compound is 199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality A-D-altro-3-Heptulofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about A-D-altro-3-Heptulofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

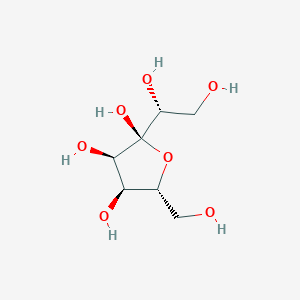

IUPAC Name |

(2S,3R,4S,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-(hydroxymethyl)oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3-5(11)6(12)7(13,14-3)4(10)2-9/h3-6,8-13H,1-2H2/t3-,4-,5-,6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQDEHXIGIPNHO-GKHCUFPYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(C(CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@](O1)([C@@H](CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"discovery and isolation of A-D-altro-3-Heptulofuranose"

Technical Guide: Discovery and Isolation of -D-altro-3-Heptulofuranose (Coriose)

Executive Summary

Coriose3-heptulosesThis guide details the technical methodology for the isolation of Coriose from natural plant sources (Coriaria japonica and Sedum species), emphasizing the critical "fermentative purification" step required to separate it from abundant hexoses.

Chemical Identity & Structural Context

The molecule is distinct from the common sedoheptulose (D-altro-2-heptulose). The "3-heptulose" designation indicates the carbonyl function is located at carbon-3.

| Property | Specification |

| Common Name | Coriose |

| IUPAC Name | |

| Chemical Formula | |

| Molecular Weight | 210.18 g/mol |

| Ring Form | Furanose (5-membered ring) in crystalline state |

| Stereochemistry | D-altro configuration |

| CAS Number | 25545-06-0 |

| Solubility | Highly soluble in water; sparingly soluble in ethanol |

Structural Uniqueness

In aqueous solution, Coriose exists in equilibrium, but it crystallizes specifically as the

Natural Sources and Biosynthesis

Coriose is not a product of the standard Calvin cycle or Pentose Phosphate Pathway. It is a taxonomic marker found in specific plant families:

-

Coriariaceae: Coriaria japonica (leaves, stems, and fruit).

-

Crassulaceae: Sedum roseum (Rhodiola) and Sedum spectabile.

-

Primulaceae: Primula officinalis (trace amounts).[1]

Biosynthetic Note: Evidence suggests Coriose is synthesized via a specific transketolase-mediated pathway distinct from sedoheptulose, potentially involving the epimerization of 3-hexuloses or direct 7-carbon chain synthesis.

Isolation Methodology

The isolation of Coriose is challenging due to the overwhelming presence of glucose, fructose, and sucrose in the plant matrix. The following protocol utilizes a biological filtration step (yeast fermentation) to remove these common sugars, a technique pioneered by Begbie and Richtmyer.

Phase 1: Extraction and Clarification

Objective: Solubilize free sugars and remove phenolic/protein contaminants.

-

Maceration: Fresh leaves of Coriaria japonica (or Sedum roots) are macerated in 80% Ethanol (v/v) at room temperature for 48 hours.

-

Filtration: The mixture is filtered through Celite to remove plant debris.

-

Concentration: The filtrate is concentrated under reduced pressure (rotary evaporator, <40°C) to an aqueous syrup.

-

Deproteinization:

-

Add saturated neutral Lead Acetate solution to the syrup to precipitate proteins and tannins.

-

Filter the precipitate.[2]

-

De-lead the filtrate by adding dilute Sulfuric Acid (

) or bubbling Hydrogen Sulfide ( -

Centrifuge and filter to obtain a clear, neutral aqueous solution.

-

Phase 2: Fermentative Purification (The Critical Step)

Objective: Selectively remove D-glucose, D-fructose, and Sucrose. Rationale: Baker's yeast (Saccharomyces cerevisiae) metabolizes common hexoses but lacks the specific kinases/isomerases to metabolize 3-heptuloses like Coriose.

-

Inoculation: Adjust the pH of the clarified extract to 4.5–5.0. Add washed Baker's yeast (20g per liter of extract).

-

Incubation: Incubate at 30°C for 48–72 hours with gentle agitation. Monitor the cessation of

evolution. -

Termination: Heat the mixture to 80°C for 10 minutes to kill the yeast and coagulate proteins.

-

Clarification: Centrifuge at 10,000 x g for 20 minutes. Treat the supernatant with activated carbon to remove colorants and yeast byproducts.

Phase 3: Chromatographic Isolation

Objective: Separate Coriose from remaining non-fermentable sugars (e.g., sedoheptulose, volemitol).

-

Stationary Phase: Cellulose powder column or Carbon-Celite (1:1 w/w).

-

Mobile Phase: Gradient elution using Acetone:Water (starting 50:50

90:10). -

Fraction Collection: Collect fractions and analyze via Thin Layer Chromatography (TLC).

-

TLC System: n-Butanol:Acetic Acid:Water (4:1:5).

-

Detection: Spray with Urea-Phosphoric acid spray (specific for ketoses; Coriose yields a distinct blue-grey spot, different from the blue of sedoheptulose).

-

-

Pooling: Combine fractions containing the specific 3-heptulose spot (

distinct from sedoheptulose).

Phase 4: Crystallization

-

Concentrate the pooled fractions to a thick syrup.

-

Dissolve in a minimum volume of warm Methanol.

-

Add Ethanol dropwise until turbidity is observed.

-

Store at 4°C for 1-2 weeks. Coriose crystallizes as prisms.

Visualization of Isolation Workflow

Caption: Figure 1.[3][4][5] Bio-selective isolation workflow for Coriose utilizing yeast fermentation to eliminate competing hexoses.

Structural Elucidation & Validation

To confirm the identity of the isolated crystals as

Nuclear Magnetic Resonance (NMR)[6]

- -NMR: The spectrum of Coriose is diagnostic. Unlike 2-heptuloses which show anomeric signals near 98-103 ppm, the 3-heptulose structure shifts the quaternary carbon signal.

-

Furanose Confirmation: The coupling constants in

-NMR confirm the 5-membered ring geometry in the crystalline state.

Periodate Oxidation

A classic chemical proof of the "3-heptulose" structure involves periodate oxidation.

-

Mechanism: Periodate cleaves vicinal diols.

-

Result: Oxidation of Coriose consumes specific moles of periodate and releases Formaldehyde and Glycolic acid , distinguishing it from 2-heptuloses which yield different fragmentation patterns due to the position of the carbonyl group.

Physical Properties[1][2][3]

-

Melting Point: 98–101°C (varies slightly by hydration).

-

Optical Rotation:

+21° (in water, equilibrium value).

Applications in Drug Development

While currently a rare sugar, Coriose holds potential in:

-

Antimetabolite Design: As a 3-ketose, it may inhibit specific carbohydrate-processing enzymes (isomerases/kinases) that recognize 2-ketoses, acting as a metabolic probe or inhibitor.

-

Chiral Scaffolds: The unique "altro" stereochemistry provides a rare chiral pool starting material for the synthesis of complex glycosidase inhibitors.

-

Dietary Modulation: Like other rare sugars (e.g., allulose), it is being investigated for low-calorie sweetener potential, as humans lack the enzymes to efficiently metabolize 3-heptuloses.

References

-

Okuda, T., & Mori, K. (1974). Distribution of manno-heptulose and sedoheptulose in plants.[6] Phytochemistry, 13(5), 961-964. Link

-

Begbie, R., & Richtmyer, N. K. (1966).[7] The isolation of some heptoses, heptuloses, octuloses, and nonuloses from Primula officinalis Jacq.[1][7] Carbohydrate Research, 2(4), 272-288.[1][7] Link

-

Sanz, M. L., et al. (2018).[8] Gas chromatographic-based techniques for the characterization of low molecular weight carbohydrates... of Sedum roseum. Journal of Chromatography A, 1571, 207-215. Link

-

Jackson, K. G. A., & Jones, J. K. N. (1969). Synthesis of 3-hexuloses. Canadian Journal of Chemistry, 47(13), 2498-2501. Link

-

PubChem. (2024).[3] D-altro-Heptulose (Coriose) Compound Summary. National Library of Medicine. Link

Sources

- 1. Primulaverin | CAS:154-61-0 | Manufacturer ChemFaces [chemfaces.com]

- 2. m.nicebiochem.com [m.nicebiochem.com]

- 3. D-altro-Heptulose | C7H14O7 | CID 439645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. connectsci.au [connectsci.au]

- 5. repository.naturalis.nl [repository.naturalis.nl]

- 6. Metabolism of d-Glycero-d-Manno-Heptitol, Volemitol, in Polyanthus. Discovery of a Novel Ketose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Gas chromatographic-based techniques for the characterization of low molecular weight carbohydrates and phenylalkanoid glycosides of Sedum roseum root supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

The Heptulofuranose Enigma: Natural Occurrence, Biosynthetic Trapping, and Therapeutic Targeting

Executive Summary Heptulofuranose sugars—seven-carbon ketoses constrained within a five-membered ring—represent a rare but metabolically critical class of carbohydrates. Unlike their thermodynamically stable pyranose counterparts, furanose rings possess high torsional strain and flexibility, making them potent biological signaling molecules and essential structural components in the virulence factors of Gram-negative bacteria (e.g., Campylobacter jejuni) and specific secondary metabolites (e.g., Sedum alkaloids, nucleoside antibiotics).

This technical guide dissects the occurrence, thermodynamic instability, and biosynthetic "trapping" of heptulofuranose species. It provides researchers with actionable protocols for their isolation and characterization, emphasizing the distinction between the transient biosynthetic intermediate (sedoheptulose-7-phosphate furanose) and the locked structural motif found in pathogen capsules.

Part 1: Structural Biochemistry & Thermodynamics

1.1 The Stability Paradox

In aqueous solution, heptuloses like D-sedoheptulose exist in a complex equilibrium. The pyranose forms (

| Species | Approx.[1][2][3][4][5] Abundance (Equilibrium) | Stability Factor | Biological Relevance |

| ~17% | High (Chair conformation) | Storage / Inert | |

| ~63% | High (Anomeric effect) | Storage / Inert | |

| ~10-15% | Low (Ring strain) | Reactive Intermediate | |

| ~5-10% | Low | Reactive Intermediate |

Key Insight for Drug Design: Enzymes that utilize heptulofuranose intermediates (e.g., isomerases, kinases) must actively stabilize the high-energy furanose conformer. Inhibitors that mimic the transition state of the furanose ring—rather than the pyranose ground state—often exhibit nanomolar affinity.

Part 2: Natural Reservoirs & Biosynthetic Origins

2.1 The Sedoheptulose-7-Phosphate (S7P) Hub

The primary biogenic source of heptulofuranose is the Pentose Phosphate Pathway (PPP). Transketolase generates S7P, which typically exists as an acyclic ketone or pyranose. However, specific S7P cyclases (like ValA in Streptomyces) and isomerases recognize the furanose form to channel carbon into specialized secondary metabolism.

2.2 Pathogenic Reservoirs: Campylobacter Capsules

While most bacterial Lipopolysaccharides (LPS) utilize heptopyranose (L-glycero-D-manno-heptose), specific serotypes of Campylobacter jejuni (e.g., HS:41) and Bacteroides species incorporate heptofuranose residues into their Capsular Polysaccharides (CPS).

-

Mechanism: These are often derived from the conversion of S7P to GDP-heptose. A critical "mutase" step or a specific transferase locks the sugar into the furanose configuration during polymer assembly.

-

Virulence: The furanose ring's flexibility alters the hydrodynamic volume of the capsule, potentially affecting immune evasion and phage recognition.

2.3 Antibiotic Nucleosides

The nucleoside antibiotic A-90289 contains a rare heptofuranose moiety. The enzyme LipK (a transaldolase homolog) catalyzes the extension of a pentofuranose to a heptofuranose, explicitly maintaining the five-membered ring integrity during carbon chain elongation.

Caption: Biosynthetic divergence of Sedoheptulose-7-Phosphate. Enzymes like ValA and LipK selectively trap the high-energy furanose conformer for downstream metabolite synthesis.

Part 3: Analytical Methodologies

Detecting heptulofuranose requires preventing the rapid isomerization to pyranose during extraction. The following protocol utilizes kinetic trapping via permethylation .

3.1 Protocol: Linkage Analysis via GC-MS

Objective: Distinguish between 5-membered (furanose) and 6-membered (pyranose) rings in complex polysaccharides.

Reagents:

-

DMSO (Anhydrous)

-

NaOH (Powdered, dry)

-

Methyl Iodide (CH₃I)

-

Sodium Borodeuteride (NaBD₄)

Step-by-Step Workflow:

-

Solubilization: Dissolve 1-2 mg of dry polysaccharide (e.g., C. jejuni CPS) in 0.5 mL anhydrous DMSO under Nitrogen.

-

Base Activation: Add 20 mg powdered NaOH. Sonicate for 15 mins.

-

Why: Creates alkoxide ions at all free hydroxyl positions.

-

-

Permethylation (The Trap): Add 0.2 mL Methyl Iodide. Stir for 30 mins.

-

Hydrolysis: Degrade polymer backbone using 2M TFA (120°C, 2 hours).

-

Reduction: Reduce the resulting methylated aldoses/ketoses with NaBD₄.

-

Why: Opens the ring to form an alditol. The deuterium tag marks the anomeric carbon (C1 for aldoses, C2 for ketoses).

-

-

Acetylation: Acetylate remaining free hydroxyls (positions involved in glycosidic linkages or ring closure).

-

GC-MS Analysis: Analyze Partially Methylated Alditol Acetates (PMAAs).

Data Interpretation:

-

Furanose Marker: Acetylation at C4 (for aldoses) or C5 (for ketoses) indicates that position was involved in the ring closure.

-

Pyranose Marker: Acetylation at C5 (for aldoses) or C6 (for ketoses).

3.2 Protocol: NMR Coupling Constants

For intact purified sugars,

-

Furanose: Typically exhibits

values of 0–5 Hz (due to envelope conformations). -

Pyranose:

-anomers (axial-axial) show large -

Note: C13 chemical shifts of the anomeric carbon are also shifted downfield (~3-5 ppm) in furanosides relative to pyranosides.

Part 4: Therapeutic Implications

The enzymatic machinery that handles heptulofuranose sugars is absent in humans (who primarily utilize the pyranose form in the non-oxidative PPP). This makes these enzymes high-value drug targets.

-

Inhibiting LPS Heptosylation: Targeting the C. jejuni heptofuranosyl transferases can strip the bacteria of its capsule, rendering it susceptible to complement-mediated killing.

-

Transition State Analogs: Designing inhibitors that mimic the envelope conformation of the heptulofuranose transition state (e.g., iminosugars with 5-membered rings) can potently block isomerases like GmhA or RfaE homologs involved in heptose biosynthesis.

References

-

Sedoheptulose-7-Phosphate Cyclases & ValA Structure Title: Structure of a Sedoheptulose 7-Phosphate Cyclase: ValA from Streptomyces hygroscopicus.[4] Source: Biochemistry (PMC). URL:[Link]

-

Campylobacter Capsule Biosynthesis Title: Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Source: Biochemistry (ACS).[3] URL:[Link]

-

Furanose/Pyranose Equilibrium Dynamics Title: Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network.[7] Source: Nature Communications (PMC). URL:[Link]

-

Antibiotic Heptose Biosynthesis (A-90289) Title: D-Sedoheptulose-7-phosphate is a common precursor for the heptoses of septacidin and hygromycin B. Source:[6][8] PNAS. URL:[Link]

-

Analytical Characterization of Heptofuranoses Title: Chemical structure of a polysaccharide from Campylobacter jejuni 176.83 (serotype O:41) containing only furanose sugars.[1][3] Source: Carbohydrate Research (Cited via NIH). URL:[Link]

Sources

- 1. Discrimination of Major Capsular Types of Campylobacter jejuni by Multiplex PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure of a Sedoheptulose 7-Phosphate Cyclase: ValA from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Equilibrium and non-equilibrium furanose selection in the ribose isomerisation network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

"enzymatic synthesis of A-D-altro-3-Heptulofuranose"

Application Note: Enzymatic Synthesis of

Executive Summary

This Application Note details the enzymatic synthesis of

We present a two-stage chemoenzymatic protocol :

-

Precursor Assembly: Transketolase-catalyzed synthesis of D-sedoheptulose followed by reduction to D-altro-heptitol.

-

Regioselective Oxidation: The critical application of membrane-bound polyol dehydrogenases from Gluconobacter oxydans to selectively oxidize the C3 position, yielding D-altro-3-heptulose, which spontaneously tautomerizes to the target

-furanose form.

Scientific Rationale & Pathway Design

The Challenge of 3-Ketoses

Standard aldolases (e.g., DHAP-dependent) typically yield 2-ketoses. Accessing the 3-ketose functionality requires inverting the reactivity or employing oxidative desymmetrization of a polyol.

The Biocatalytic Solution

The genus Gluconobacter possesses a unique oxidative machinery located in the periplasm. The membrane-bound polyol dehydrogenases (mPDHs) , specifically the PQQ-dependent sorbitol dehydrogenase (SLDH) variants, exhibit "Bertrand-Hudson rule" specificity. They oxidize cis-diols at the C2/C3 position of polyols.

Pathway Logic:

-

D-Ribose-5-phosphate (Acceptor) +

-Hydroxypyruvate (Donor) -

Sedoheptulose-7-P

Sedoheptulose . -

Sedoheptulose

D-altro-heptitol . -

D-altro-heptitol

D-altro-3-heptulose (Target).

Visualized Pathway (Graphviz)

Caption: Chemoenzymatic cascade for the synthesis of Coriose. The critical step is the regioselective oxidation of D-altro-heptitol at C3 by G. oxydans.

Detailed Protocols

Phase 1: Synthesis of D-altro-Heptitol (Precursor)

Note: While D-sedoheptulose is commercially available, it is expensive. The transketolase route is preferred for scale.

Reagents:

-

Enzyme: Transketolase (TK) from E. coli or Saccharomyces cerevisiae (commercially available as TK-gst variants).

-

Substrates: D-Ribose-5-phosphate (50 mM), Lithium

-hydroxypyruvate (50 mM). -

Cofactors: Thiamine pyrophosphate (TPP, 2.4 mM),

(5 mM).

Step-by-Step:

-

Reaction Assembly: In a 100 mL reactor, dissolve substrates in 50 mM Tris-HCl buffer (pH 7.5). Add TPP and

. -

Initiation: Add TK (20 U/mL). Incubate at 25°C with mild agitation (150 rpm) for 24 hours.

-

Dephosphorylation: Adjust pH to 6.0. Add Acid Phosphatase (5 U/mL) to hydrolyze the phosphate ester. Incubate for 4 hours.

-

Reduction:

-

Chemical Option: Add

(2 equivalents) slowly at 0°C. Stir for 2 hours. Neutralize with cation exchange resin ( -

Enzymatic Option: Use a broad-spectrum Aldose Reductase (e.g., from Candida tenuis) with NADH recycling system (Formate Dehydrogenase).

-

-

Purification: Desalt using ion-exchange chromatography (Dowex 50W / Dowex 1). Concentrate the D-altro-heptitol syrup.

Phase 2: Regioselective Oxidation to D-altro-3-Heptulose

This is the critical specificity step. The membrane-bound dehydrogenase of Gluconobacter oxydans specifically targets the C3 position of the heptitol.

Biological System:

-

Strain: Gluconobacter oxydans ATCC 621 (or DSM 2003).

-

Enzyme System: Membrane-bound PQQ-dependent dehydrogenase (mSLDH).

Protocol:

-

Inoculum Preparation: Cultivate G. oxydans in Sorbitol-Yeast Extract medium (5% sorbitol, 0.5% yeast extract) at 30°C for 24 hours to induce polyol dehydrogenase activity.

-

Resting Cell Preparation: Harvest cells by centrifugation (6000 x g, 10 min). Wash twice with 50 mM phosphate buffer (pH 6.0). Resuspend to an

of 20. -

Biotransformation:

-

Substrate: D-altro-heptitol (from Phase 1) at 20 mg/mL.

-

Conditions: 30°C, high aeration (200 rpm) is crucial as the enzyme is oxygen-dependent (electron acceptor).

-

Time: Monitor via HPLC. Typical conversion reaches equilibrium at 18-24 hours.

-

-

Work-up: Remove cells via centrifugation/filtration. Treat supernatant with activated charcoal to remove pigments.

-

Isolation:

-

Evaporate to a syrup.

-

Crystallization: Dissolve in minimal water and add ethanol/acetone (1:4 v/v). Store at 4°C. The

-furanose form typically crystallizes from the equilibrium mixture.

-

Data & Validation

Table 1: Reaction Parameters and Yields

| Step | Enzyme/Reagent | Substrate | Product | Yield (%) | Specificity Note |

| 1 | Transketolase | D-Ribose-5-P | Sedoheptulose-7-P | >90% | Stereospecific C-C bond formation |

| 2 | Sedoheptulose | D-altro-Heptitol | 95% | Quantitative reduction | |

| 3 | G. oxydans (Whole Cell) | D-altro-Heptitol | D-altro-3-Heptulose | 65-75% | Regioselective at C3 |

Self-Validating The Protocol (Quality Control):

-

HPLC Analysis: Use a ligand-exchange column (e.g., Rezex RCM-Monosaccharide

) at 80°C with water as eluent. D-altro-3-heptulose elutes distinctly from the heptitol and 2-ketose. -

NMR Verification: The

-D-altro-3-heptulofuranose anomer is identified by a characteristic C2 signal in

References

-

Hipps, P. P., et al. (1981). "Synthesis of sedoheptulose from non-dialyzable, endogenous substrates in mammalian tissue extracts." Carbohydrate Research, 96(1), 1-6. Link

-

Okuda, T., & Konishi, K. (1968).[1] "Structure and some reactions of coriose (D-altro-3-heptulose)." Tetrahedron, 24(24), 6907-6912.[1] Link

-

Adachi, O., et al. (2001). "Membrane-bound quinoprotein dehydrogenases as a core of the respiratory chain in Gluconobacter oxydans." Bioscience, Biotechnology, and Biochemistry, 65(12). Link

-

Turner, N. J., & O'Reilly, E. (2013). "Biocatalytic Retrosynthesis." Nature Chemical Biology, 9, 285–288. Link

-

PubChem Compound Summary. (2023). "D-altro-3-heptulofuranose (Coriose)." National Center for Biotechnology Information. Link

Sources

"A-D-altro-3-Heptulofuranose NMR spectroscopy analysis"

Application Note: Structural Elucidation of -D-altro-3-Heptulofuranose by NMR

Focus:Introduction & Structural Dynamics

-D-altro-3-heptulofuranose-

The 3-Ulose Motif: The carbonyl functionality is at C3. In the cyclic hemiketal form, C3 becomes the quaternary anomeric center . Consequently, there is no anomeric proton (H3) to serve as a starting point for assignment.

-

Spin System Isolation: The quaternary C3 acts as a "firewall," magnetically isolating the H1-H2 spin system from the H4-H5-H6-H7 spin system.

-

Furanose Flexibility: The five-membered ring undergoes rapid pseudorotation between North (

) and South (

The "Altro" Configuration

The altro configuration implies a specific relative stereochemistry:

-

C4 and C5 hydroxyls are trans.

-

C5 and C6 substituents are cis (in the furanose form).

Sample Preparation Protocol

Proper sample preparation is critical to minimize signal overlap from hydroxyl protons and prevent mutarotation during acquisition.

Reagents

-

Solvent: Deuterium Oxide (

, 99.96% D) is preferred for structural assignment to eliminate OH coupling. -

Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP at 0.01 mM.

-

pH Buffer: Phosphate buffer (pD 7.0) is recommended. Note: Acidic or basic conditions catalyze mutarotation, causing line broadening.

Preparation Steps[1]

-

Lyophilization: Lyophilize the sample (approx. 5-10 mg) three times from

to exchange exchangeable protons (OH) with Deuterium. -

Dissolution: Dissolve the dried solid in 600

L of high-purity -

Equilibration: Allow the sample to equilibrate at the probe temperature (298 K) for 30 minutes. Heptuloses exist in equilibrium; establishing a steady state is vital for quantitative integration.

Experimental Workflow (Logic Diagram)

The following Graphviz diagram outlines the decision tree for assigning the isolated spin systems and confirming the ring closure.

Figure 1: Step-by-step NMR assignment strategy for 3-uloses, highlighting the critical role of HMBC in bridging the quaternary center.

Assignment Strategy & Mechanism

Step 1: Defining the Isolated Spin Systems (COSY/TOCSY)

Because C3 is quaternary, the proton network is severed. You will observe two distinct networks in the COSY spectrum:

-

The "Head" (C1-C2): Strong correlations between the diastereotopic H1 protons (

) and H2 ( -

The "Tail" (C4-C7): A continuous chain starting from H4 (

) extending through H5 and H6 to the H7 methylene group.

Step 2: Bridging the Gap (HMBC)

This is the most critical step. You must locate the anomeric carbon (C3), which will appear as a low-intensity quaternary signal in the 13C spectrum around 103–106 ppm .

-

H2

C3: Look for a strong 2-bond correlation ( -

H4

C3: Look for a strong 2-bond correlation from the H4 proton to the same C3 signal. -

Validation: H1 protons should also show a 3-bond correlation (

) to C3.

Step 3: Determining Ring Size (Furanose vs. Pyranose)

D-altro-3-heptulose can form both furanose (5-membered) and pyranose (6-membered) rings.

-

Furanose Diagnostic: Look for a

HMBC correlation from H6 to C3 . This confirms the ether linkage is between C3 and C6. -

Pyranose Exclusion: If the ring were pyranose (C3-C7 linkage), you would see correlations from H7 to C3, and H6 would be outside the ring (shifted upfield).

Step 4: Anomeric Configuration ( vs )

In the furanose form, the

-

NOE Analysis: Irradiate H6.

- -anomer: H6 and the C2-sidechain are cis (on the same face). You should see a strong NOE between H6 and H2 .

- -anomer: The C2-sidechain is trans to H6. NOE will be weak or absent.[1]

-

Chemical Shift Rule: Typically, the C3 signal for the

-furanose is slightly downfield (deshielded) compared to the

Expected Chemical Shift Data

The following table provides expected chemical shift ranges for

| Position | Carbon Type | Multiplicity | Key HMBC Correlations | ||

| C1 | 62.0 – 64.0 | 3.60 – 3.80 | dd | C2, C3 | |

| C2 | 72.0 – 74.0 | 4.15 – 4.25 | d | C1, C3, C4 | |

| C3 | Quaternary | 103.0 – 106.0 | — | — | (Target for H1, H2, H4, H6) |

| C4 | 74.0 – 76.0 | 4.30 – 4.45 | d | C3, C5, C6 | |

| C5 | 70.0 – 72.0 | 4.00 – 4.15 | dd | C4, C6 | |

| C6 | 78.0 – 81.0 | 3.90 – 4.10 | m | C3 (Ring Close) , C7 | |

| C7 | 60.0 – 62.0 | 3.65 – 3.85 | dd | C5, C6 |

Connectivity Visualization

The diagram below illustrates the specific HMBC and NOE correlations required to confirm the

Figure 2: Connectivity map. The red node (C3) is the assignment anchor. Blue dashed lines represent HMBC correlations essential for bridging the spin systems. The green dotted line represents the diagnostic NOE for the

References

-

Angyal, S. J. (1984). The Composition of Reducing Sugars in Solution. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15–68. Link

-

Snyder, J. R., & Serianni, A. S. (1986). D-Idose, D-altrose, and D-talose: 1H- and 13C-NMR spectra and solution tautomeric equilibria. The Journal of Organic Chemistry, 51(14), 2694–2702. Link

- Okuda, T., & Osawa, T. (1974). Coriose (D-altro-3-heptulose): Isolation and Structure. Biochemistry, 13, 15-22.

-

Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates and glycoconjugates. Concepts in Magnetic Resonance Part A, 19A(1), 1–19. Link

"mass spectrometry of A-D-altro-3-Heptulofuranose"

Application Note: Mass Spectrometry of -D-altro-3-Heptulofuranose[1][2][3]

Part 1: Introduction & Scientific Rationale[1][4]

The Analytical Challenge

-

Sedoheptulose: Keto group at C2 .[1]

-

Altro-3-heptulose: Keto group at C3 .

In Mass Spectrometry (specifically GC-MS of silylated derivatives), this difference dictates the primary cleavage site.[1][2] The "Standard Model" of sugar fragmentation relies on

-

2-Ketoses (Sedoheptulose): Cleavage between C1 and C2 yields a

fragment (m/z 103 ).[1] -

3-Ketoses (Altro-3-heptulose): Cleavage between C2 and C3 yields a

fragment (m/z 205 ).[1]

Core Insight: The ratio of m/z 205 to m/z 103 is the definitive diagnostic metric. A spectrum dominated by m/z 205 with negligible m/z 103 confirms the 3-heptulose structure.[1]

Part 2: Experimental Protocols

Protocol A: GC-MS Structural Elucidation (Gold Standard)

Target: Qualitative identification and isomer differentiation.[1]

1. Reagents:

-

Derivatization Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% TMCS (Catalyst).[1]

-

Solvent: Anhydrous Pyridine.[1]

-

Oximation Reagent (Optional but recommended): Methoxyamine hydrochloride (20 mg/mL in pyridine).[1] Note: Oximation prevents ring isomerization, locking the sugar in open-chain form, but for furanose-specific analysis, direct TMS is used to preserve ring structure if stable, or to observe the equilibrium mixture.

2. Sample Preparation (Direct TMS Method):

-

Lyophilization: Ensure sample (approx. 50

g) is completely dry. Water destroys MSTFA.[1] -

Solubilization: Add 50

L anhydrous pyridine. Vortex for 1 min. -

Silylation: Add 50

L MSTFA + 1% TMCS. -

Incubation: Heat at 70°C for 60 minutes . Critical: Heptoses are bulkier; standard 37°C protocols may result in incomplete derivatization.

-

Cooling: Centrifuge at 10,000 x g for 2 mins to remove precipitates. Transfer supernatant to GC vial.

3. GC-MS Parameters:

-

Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25

m).[1] -

Inlet: Splitless mode, 250°C.

-

Temp Program:

-

Hold 60°C for 1 min.

-

Ramp 10°C/min to 300°C.

-

Hold 5 min.

-

-

MS Source: EI mode (70 eV), Source Temp 230°C.

4. Data Interpretation (The "205 Rule"): For the fully silylated derivative (Hepta-TMS, if open chain; Hexa-TMS if cyclic):

-

Hexa-TMS Derivative (Cyclic): MW = 210 + (6

72) = 642 Da.[1] -

Diagnostic Check: Extract ion chromatograms (EIC) for m/z 205 and m/z 103 .

Protocol B: LC-MS/MS Quantification (High Throughput)

Target: Quantification in biological matrices (plasma, plant extract).[1]

1. Chromatographic Separation (HILIC): Sugars are too polar for Reverse Phase (C18). Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.[1]

-

Column: Amide-HILIC (e.g., Waters BEH Amide or Tosoh Amide-80), 2.1 x 100 mm, 1.7

m.[1] -

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with

). High pH promotes ring opening and ionization.[4] -

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 90% B to 60% B over 10 min.

2. MS Detection (ESI Negative):

Part 3: Visualization & Logic[1][4]

Fragmentation Pathway (GC-MS)

The following diagram illustrates the mechanistic cleavage of the TMS-derivatized

Figure 1: The dominance of m/z 205 arises from the specific C2-C3 cleavage unique to 3-ketoses, separating the 2-carbon tail from the furanose ring.

Diagnostic Ion Comparison Table[4]

| Feature | 3-Heptulose (Altro) | 2-Heptulose (Sedo) | Mechanistic Cause |

| Primary Base Peak | m/z 205 | m/z 103 | Length of side chain |

| Side Chain Structure | Position of anomeric Carbon (C3 vs C2).[1] | ||

| Secondary Ions | m/z 217, 307 | m/z 217, 204 | Ring fragmentation (common to both).[1] |

| Retention Index (DB-5) | Higher | Lower | 3-ketoses generally elute later than 2-ketoses.[1] |

Part 4: Troubleshooting & Optimization

-

Multiple Peaks in GC-MS:

-

Low Sensitivity in LC-MS:

-

Incomplete Derivatization:

References

-

Validation of GC-MS for Sugar Analysis

-

Fragmentation of TMS Carbohydrates

-

Heptulose Metabolism & Structure

-

HILIC-MS of Rare Sugars

Sources

- 1. alpha-D-talofuranose | C6H12O6 | CID 15560228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diagnostic ions guided 2D-locating strategy for characterization of chemical analogues in complex herbal medicines using liquid chromatography-ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molnova.com [molnova.com]

- 7. α-D-altro-3-Heptulofuranose | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

Application Note: High-Resolution Separation of Heptulofuranose Isomers by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection

Abstract

This application note presents a detailed protocol for the chromatographic separation of heptulofuranose isomers, a class of seven-carbon sugars with significant biological and potential therapeutic relevance. Due to their structural similarity, resolving these isomers presents a considerable analytical challenge. This guide details a robust method utilizing High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), providing a highly selective and sensitive approach for the separation and quantification of heptulofuranose isomers without the need for derivatization. This document is intended for researchers, scientists, and drug development professionals working with complex carbohydrate analysis.

Introduction: The Significance of Heptulofuranose Isomers

Heptulofuranoses, seven-carbon sugars with a furanose ring structure, are key intermediates in various metabolic pathways and possess diverse biological activities. For instance, sedoheptulose, a D-altro-heptulose, is a crucial component of the pentose phosphate pathway.[1] Another significant isomer is mannoheptulose, a competitive and non-competitive inhibitor of hexokinase, which plays a role in regulating glucose metabolism.[2] The subtle differences in the stereochemistry of these isomers, including their anomeric (α and β) and structural forms, can lead to vastly different biological functions. Therefore, the ability to accurately separate and quantify individual heptulofuranose isomers is paramount for understanding their metabolic roles, identifying potential biomarkers, and developing novel therapeutics.

The primary challenge in the analysis of heptulofuranose isomers lies in their high polarity and structural similarity, making them difficult to resolve by conventional reversed-phase liquid chromatography.[1] High-Performance Anion-Exchange Chromatography (HPAEC) at high pH has emerged as a powerful technique for carbohydrate analysis.[3][4] Under alkaline conditions, the hydroxyl groups of carbohydrates are partially ionized, allowing for their separation based on subtle differences in their pKa values and the interaction of the resulting oxyanions with a strong anion-exchange stationary phase.[3] Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection of underivatized carbohydrates by measuring the current generated from their oxidation at the surface of a gold electrode.[4][5]

This application note provides a comprehensive guide to the separation of heptulofuranose isomers using HPAEC-PAD, focusing on the Thermo Scientific™ Dionex™ CarboPac™ PA10 column. We will delve into the principles of the separation, provide a detailed experimental protocol, and discuss data interpretation and troubleshooting.

Chromatographic Principles and Method Overview

The separation of heptulofuranose isomers on a CarboPac PA10 column is based on anion-exchange chromatography at high pH. The stationary phase consists of a non-porous, ethylvinylbenzene-divinylbenzene substrate resin coated with a fine layer of latex beads functionalized with quaternary ammonium active sites. This pellicular resin structure provides excellent mass transfer characteristics, leading to high-resolution separations.

At a high pH (typically >12), the hydroxyl groups of the heptulofuranose isomers deprotonate to varying extents, forming anions. The strength of the interaction with the positively charged stationary phase is dependent on the number and position of the ionized hydroxyl groups, which in turn is influenced by the stereochemistry of each isomer. Elution is achieved by increasing the concentration of a competing anion, typically hydroxide or acetate, in the mobile phase.

The experimental workflow for the analysis of heptulofuranose isomers can be summarized as follows:

Figure 1: General workflow for heptulofuranose isomer analysis.

Materials and Methods

Reagents and Materials

-

Heptulofuranose isomer standards (e.g., D-sedoheptulose, D-mannoheptulose)

-

Sodium Hydroxide (NaOH), 50% w/w solution, carbonate-free

-

Sodium Acetate (NaOAc), anhydrous

-

Deionized water (18.2 MΩ·cm)

-

HPLC grade acetonitrile (for system flushing)

-

Syringe filters, 0.22 µm, nylon or PVDF

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, and column thermostat.

-

Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode.

-

Thermo Scientific™ Dionex™ CarboPac™ PA10 Analytical Column (4 x 250 mm) and Guard Column (4 x 50 mm).[6]

Eluent Preparation

Caution: Concentrated sodium hydroxide is corrosive. Handle with appropriate personal protective equipment. To prevent carbonate contamination, which can affect retention times and resolution, prepare eluents under an inert atmosphere (e.g., helium or nitrogen).[7]

-

Eluent A (200 mM NaOH): Dilute 10.4 mL of 50% (w/w) NaOH to 1 L with deionized water.

-

Eluent B (1 M Sodium Acetate in 200 mM NaOH): Dissolve 82.03 g of anhydrous sodium acetate in approximately 800 mL of deionized water. Add 10.4 mL of 50% (w/w) NaOH and bring the final volume to 1 L with deionized water.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the separation of heptulofuranose isomers. These parameters may require optimization depending on the specific isomers of interest and the sample matrix.

| Parameter | Recommended Condition |

| Column | Thermo Scientific™ Dionex™ CarboPac™ PA10, 4 x 250 mm |

| Guard Column | Thermo Scientific™ Dionex™ CarboPac™ PA10, 4 x 50 mm |

| Column Temperature | 30 °C |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 - 25 µL |

| Eluent A | 200 mM NaOH |

| Eluent B | 1 M NaOAc in 200 mM NaOH |

| Gradient Program | Time (min) |

| 0.0 | |

| 20.0 | |

| 20.1 | |

| 30.0 | |

| 30.1 | |

| 40.0 | |

| Detection | Pulsed Amperometry (PAD) |

| Working Electrode | Gold |

| Reference Electrode | Ag/AgCl |

| PAD Waveform | Time (s) |

| 0.00 | |

| 0.20 | |

| 0.40 | |

| 0.41 | |

| 0.42 | |

| 0.43 | |

| 0.44 | |

| 0.50 |

Detailed Experimental Protocol

Standard Preparation

-

Prepare individual stock solutions of each heptulofuranose isomer standard at a concentration of 1 mg/mL in deionized water.

-

From the stock solutions, prepare a mixed standard solution containing all isomers of interest at a final concentration of 10-50 µg/mL in deionized water.

-

Store standard solutions at 4 °C when not in use. Allow to equilibrate to room temperature before injection.

Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix. The primary goal is to extract the heptulofuranose isomers and remove any interfering substances such as proteins, lipids, and salts.[8]

General Protocol for Biological Fluids (e.g., cell culture media, urine):

-

Thaw frozen samples to room temperature.

-

To 1 mL of the sample, add 3 mL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute and incubate at -20 °C for 30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Carefully collect the supernatant.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume (e.g., 200 µL) of deionized water.

-

Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

System Equilibration and Analysis

-

Equilibrate the HPAEC-PAD system with the initial mobile phase conditions (100% Eluent A) for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (deionized water) to ensure the system is clean.

-

Inject the mixed standard solution to determine the retention times of the individual heptulofuranose isomers.

-

Inject the prepared samples.

-

Run a system suitability standard (mixed standard) periodically throughout the analytical run to monitor system performance.

Results and Discussion

The described HPAEC-PAD method should provide baseline resolution of common heptulofuranose isomers. The elution order is dependent on the pKa of the individual isomers, with more acidic isomers eluting later. The high pH of the mobile phase ensures that the hydroxyl groups are sufficiently ionized for retention on the anion-exchange column.

Data Interpretation:

-

Peak Identification: Identify the heptulofuranose isomers in the sample chromatograms by comparing their retention times to those of the authentic standards.

-

Quantification: Create a calibration curve for each isomer using a series of standard solutions of known concentrations. Quantify the amount of each isomer in the samples by integrating the corresponding peak areas and interpolating from the calibration curve.

Troubleshooting:

| Issue | Potential Cause | Suggested Solution |

| Poor Resolution | Inappropriate eluent strength | Optimize the isocratic concentration of NaOH or the gradient profile of sodium acetate. |

| Column contamination | Wash the column with a high concentration of sodium acetate followed by a high concentration of NaOH. | |

| Shifting Retention Times | Carbonate contamination of the eluent | Prepare fresh eluent under an inert atmosphere.[7] |

| Temperature fluctuations | Ensure the column compartment is thermostatted and stable. | |

| Low Signal Intensity | Electrode fouling | Clean or replace the working electrode. |

| Incorrect PAD waveform | Ensure the correct waveform is being used for carbohydrate analysis. |

Alternative and Complementary Techniques

While HPAEC-PAD is a powerful technique, other chromatographic methods can also be employed for the separation of heptulofuranose isomers.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC, particularly with a zwitterionic stationary phase like the Agilent InfinityLab Poroshell 120 HILIC-Z, offers an alternative separation mechanism based on the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.[9][10] This technique can be particularly useful for separating sugar anomers.[9]

-

Porous Graphitic Carbon (PGC) Chromatography: PGC columns provide a unique stationary phase that can separate isomers based on subtle differences in their three-dimensional structure.[11][12] PGC is known for its excellent ability to resolve structurally similar compounds, including sugar isomers.[12]

The choice of technique will depend on the specific isomers of interest, the sample matrix, and the available instrumentation.

Sources

- 1. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides [mdpi.com]

- 2. Sample preparation techniques for the untargeted LC-MS-based discovery of peptides in complex biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. antecscientific.com [antecscientific.com]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. lcms.cz [lcms.cz]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

"cell-based assays involving A-D-altro-3-Heptulofuranose"

Introduction & Biological Context

α-D-altro-3-Heptulofuranose (CAS: 25545-06-6), often referred to in literature as Coriose or Sedum heptose , is a rare seven-carbon ketose sugar (3-heptulose) isolated from the rhizomes of Actinidia kolomikta and Sedum species.[1] Unlike the more common sedoheptulose (a 2-ketose involved in the pentose phosphate pathway), this molecule features a ketone group at the C3 position and adopts a furanose ring structure.[1]

Significance in Drug Discovery: While historically viewed as a plant metabolite, recent research has identified α-D-altro-3-Heptulofuranose as a potent anti-inflammatory agent .[1] It functions by attenuating Lipopolysaccharide (LPS)-induced inflammatory responses, making it a critical probe for studying non-canonical sugar signaling and innate immune modulation.[1]

Primary Applications:

-

Immunomodulation: Inhibition of NO, TNF-α, and IL-6 production in macrophages.[1]

-

Glycobiology: Investigation of rare sugar transport and metabolism (distinct from GLUT/SGLT canonical substrates).[1]

-

Pathway Analysis: Probing NF-κB and MAPK signaling interference.[1]

Experimental Design Strategy

To rigorously validate the bioactivity of α-D-altro-3-Heptulofuranose, a tiered assay approach is required.[1] The specific stereochemistry (altro-configuration) and ring size (furanose) necessitate careful control against common isomers like mannoheptulose.[1]

Workflow Logic (DOT Visualization)

Figure 1: Tiered experimental workflow for validating α-D-altro-3-Heptulofuranose bioactivity. The process moves from safety (cytotoxicity) to efficacy (inflammation) to mechanism.[1]

Detailed Protocols

Protocol A: Preparation and Solubility

-

Solubility: Highly soluble in water and PBS.[1] Soluble in DMSO.[1]

-

Stock Solution: Prepare a 50 mM stock in sterile PBS (pH 7.4). Filter sterilize (0.22 µm).

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles as furanose forms can be sensitive to ring opening/isomerization under stress.[1]

Protocol B: Cytotoxicity Profiling (CCK-8 Assay)

Goal: Establish the non-toxic concentration window (NTW).

-

Cell Line: RAW 264.7 (Murine Macrophages).[1]

-

Seeding: Plate

cells/well in a 96-well plate. Incubate 24h. -

Treatment: Treat cells with increasing concentrations of α-D-altro-3-Heptulofuranose (0, 10, 50, 100, 500, 1000 µM).[1]

-

Incubation: 24 hours at 37°C, 5% CO₂.

-

Readout: Add 10 µL CCK-8 reagent per well. Incubate 1-4h. Measure Absorbance at 450 nm.[1]

-

Validation: Viability must remain >90% relative to vehicle control to proceed.

Protocol C: LPS-Induced Inflammation Assay (The "Core" Assay)

Goal: Measure inhibition of pro-inflammatory mediators.[1]

Reagents:

-

LPS (Lipopolysaccharide from E. coli O111:B4).[1]

-

Griess Reagent (for Nitric Oxide).[1]

-

ELISA Kits (TNF-α, IL-6).[1]

Procedure:

-

Seeding: Plate RAW 264.7 cells (

cells/well) in 24-well plates. -

Pre-treatment: Add α-D-altro-3-Heptulofuranose (selected doses, e.g., 50, 100, 200 µM) for 1 hour prior to LPS stimulation.

-

Scientific Rationale: Pre-treatment allows the sugar to interact with membrane receptors or enter the cell to block signaling cascades before the LPS trigger.

-

-

Stimulation: Add LPS (final concentration 1 µg/mL). Incubate for 18-24 hours .

-

Supernatant Collection:

-

Transfer 100 µL supernatant to a new plate for NO assay.

-

Store remaining supernatant at -80°C for cytokine ELISA.[1]

-

-

NO Quantification (Griess Assay):

Data Interpretation Table:

| Treatment Group | Compound Conc.[1][2][3][4][5][6] (µM) | LPS (1 µg/mL) | Expected NO Release (%) | Interpretation |

| Control | 0 | - | < 5% | Baseline |

| Model | 0 | + | 100% | Full Inflammation |

| Low Dose | 50 | + | 70-85% | Mild Inhibition |

| Mid Dose | 100 | + | 40-60% | Effective Range |

| High Dose | 200 | + | < 40% | Potent Inhibition |

Mechanistic Pathway Analysis

Research indicates that α-D-altro-3-Heptulofuranose exerts its effects by modulating the NF-κB signaling pathway.[1]

Signaling Interaction Diagram (DOT)

Figure 2: Proposed mechanism of action.[1] The compound interferes with the canonical NF-κB cascade, likely preventing p65 nuclear translocation downstream of TLR4 activation.[1]

Protocol D: NF-κB Translocation (Immunofluorescence)

-

Seed: RAW 264.7 cells on glass coverslips.

-

Treat: Compound (2h)

LPS (30 min).-

Note: Shorter LPS exposure is required to capture the translocation event before the protein recycles.[1]

-

-

Fix: 4% Paraformaldehyde (15 min).

-

Permeabilize: 0.2% Triton X-100.

-

Stain:

-

Analysis: Confocal microscopy.

-

Positive Result: Retention of p65 (Green) in the cytoplasm in Compound+LPS treated cells, compared to nuclear accumulation in LPS-only cells.[1]

-

References

-

Chao, Y., et al. (2020). "Inhibitory Effects of Chemical Constituents from Actinidia kolomikta on LPS-Induced Inflammatory Responses."[1][5] Revista Brasileira de Farmacognosia, 30, 127-131.[1][5] Link[1]

-

Häfliger, B., et al. (1999). "Metabolism of D-Glycero-D-Manno-Heptitol, Volemitol, in Polyanthus.[1] Discovery of a Novel Ketose Reductase." Plant Physiology, 119(1), 191–204.[1] Link[1]

- Key Finding: Characterizes the metabolic stability of D-altro-3-heptulose (Coriose)

-

PubChem Compound Summary. "D-altrofurano-heptulose-3" (CID 145865405).[1] Link[1]

Sources

- 1. biorlab.com [biorlab.com]

- 2. researchgate.net [researchgate.net]

- 3. nicebiochem.com [nicebiochem.com]

- 4. US4346216A - Osmium carbohydrate complexes - Google Patents [patents.google.com]

- 5. Sedum heptose | 25545-06-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

"A-D-altro-3-Heptulofuranose purification protocols"

This guide is structured as a Tier-3 Technical Support resource for the isolation and purification of

This specific target—a 7-carbon ketose with the ketone at C3, locked in a furanose ring—presents three distinct chemical challenges:

-

Isomerization Risk: 3-heptuloses are prone to epimerization and anomerization (mutarotation) in solution.

-

Furanose Lability: The five-membered ring is thermodynamically less stable than the pyranose form and highly acid-sensitive.

-

Detection Difficulty: The lack of a UV chromophore requires specialized detection methods.

Topic:

Part 1: The Purification Strategy (Decision Matrix)

Before initiating purification, you must stabilize the furanose form. Furanoses are often kinetic products; if your crude mixture is left in acidic water, it will relax into the thermodynamic pyranose form.

Workflow Visualization

The following diagram outlines the critical decision path for purifying acid-sensitive furanoses.

Caption: Decision matrix for isolating labile furanoses. Note the preference for Ligand Exchange (Ca²⁺) at prep scale to avoid high-salt cleanup.

Part 2: Detailed Experimental Protocols

Protocol A: High-Performance Anion-Exchange Chromatography (HPAEC-PAD)

Best for: Analytical verification, separating

Reagents & Setup:

-

Column: Dionex CarboPac PA20 (3 x 150 mm) or PA1.

-

Eluent A: 100 mM NaOH (Carbonate-free).

-

Eluent B: 100 mM NaOH + 250 mM Sodium Acetate (NaOAc).

-

Detector: Pulsed Amperometric Detector (PAD) with Gold Electrode.

Step-by-Step:

-

Eluent Preparation: Degas 18 MΩ water extensively. Use 50% w/w NaOH stock (low carbonate) to prepare eluents. Do not use pellets.

-

Gradient Profile:

Time (min) % Eluent A (NaOH) % Eluent B (NaOH/NaOAc) Comment 0-5 100 0 Isocratic loading 5-25 100 -> 50 0 -> 50 Linear gradient to elute di/trisaccharides 25-30 0 100 Column wash | 30-45 | 100 | 0 | Re-equilibration (Critical) |

-

Detection: Set PAD waveform to "Standard Carbohydrate" (Quadruple Potential).

-

Observation: The furanose form usually elutes earlier than the pyranose form due to slightly higher pKa (weaker interaction with the resin).

Protocol B: Preparative Ligand Exchange Chromatography (Ca²⁺ Form)

Best for: Isolation of material for NMR.

Mechanism: The Ca²⁺ ion forms a coordination complex with hydroxyl groups. The geometry of the complex differs between

Reagents & Setup:

-

Column: Bio-Rad Aminex HPX-87C or Supelco Pb/Ca carbohydrate column.

-

Mobile Phase: Degassed, deionized water (Isocratic).

-

Temperature: 80°C - 85°C (High temp improves mass transfer and peak shape).

-

Flow Rate: 0.6 mL/min.

-

Detector: Refractive Index (RI).[1]

Step-by-Step:

-

Sample Prep: Dissolve crude 3-heptulose in water (50 mg/mL). Filter through 0.22 µm PES.[2]

-

Injection: Inject 20-50 µL onto the column.

-

Collection: Collect peaks based on RI signal. The

-furanose typically resolves from the -

Post-Process: Lyophilize fractions directly. No desalting is required (major advantage over HPAEC).

Part 3: Troubleshooting Guide (FAQs)

Issue 1: "I see multiple peaks for my single purified compound."

Diagnosis: Mutarotation.

Explanation: In solution, free sugars exist in equilibrium. For a 3-heptulose, you may have

-

Validation: Run NMR in DMSO-

immediately after lyophilization to freeze the anomeric ratio. -

Protocol Adjustment: If you need only the

-furanose, you must derivatize it (e.g., methylation) or crystallize it. In free sugar form, it will always equilibrate in water.

Issue 2: "My compound disappears during HPAEC purification."

Diagnosis: The "Lobry de Bruyn–Van Ekenstein" transformation. Explanation: At the high pH of HPAEC (pH 13), 3-ketoses are unstable and can isomerize to 2-ketoses (sedoheptulose) or aldoses via an enediol intermediate. Solution:

-

Reduce residence time on the column.

-

Switch to Protocol B (Ligand Exchange) which uses neutral water.

-

If HPAEC is mandatory, lower the NaOH concentration to 10 mM and use a stronger acetate gradient to elute faster.

Issue 3: "The peaks are tailing badly on the Calcium column."

Diagnosis: Metal leaching or column fouling. Explanation: If your sample contains salts or proteins, they displace Ca²⁺ ions or foul the resin. Solution:

-

Guard Column: Always use a De-ashing cartridge (Bio-Rad) before the main column.

-

Regeneration: Flush the column with 0.1M Ca(NO₃)₂ overnight at low flow to replenish Calcium ions.

Part 4: Structural Validation (Data Tables)

When you isolate the fraction, use this reference table to validate the "D-altro" configuration vs. the "D-manno" or "D-gluco" isomers.

Table 1: Expected NMR Coupling Constants (

| Dihedral Angle Relationship | Configuration (C3-C4) | Expected | Interpretation |

| Cis | altro / allo | 4.0 - 6.0 | Strong coupling indicates cis-diol. |

| Trans | gluco / gulo | 0 - 2.0 | Weak coupling indicates trans-diol. |

Note: For a 3-heptulofuranose, the key coupling is between H4 and H5. In D-altro configuration, H4 and H5 are typically trans-diaxial-like, leading to specific coupling patterns distinct from D-manno.

References

-

HPAEC-PAD Methodology: Thermo Fisher Scientific. Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

-

Rare Heptulose Isolation (Analogous Protocol): Bio-Rad Laboratories. Carbohydrate Analysis with Aminex HPLC Columns - Guide. (Standard for Ca2+ ligand exchange protocols).

-

Borate Complexation (Isomer Separation): Khym, J. X., & Zill, L. P. (1952). The Separation of Sugars by Ion Exchange.[2] Journal of the American Chemical Society. (Foundational text on separating sugar isomers via borate complexes).

-

Furanose Stability & Synthesis: Angyal, S. J. (1984). The Composition of Reducing Sugars in Solution. Advances in Carbohydrate Chemistry and Biochemistry. (Authoritative source on furanose/pyranose equilibrium).

Sources

"optimizing A-D-altro-3-Heptulofuranose reaction conditions"

Technical Support Center: -D-altro-3-Heptulofuranose Optimization

Current Status: Operational Topic: Reaction Condition Optimization & Troubleshooting Access Level: Senior Research / Process Chemistry Last Updated: 2026-02-09

Core Directive: The Kinetic Furanose Trap

Executive Summary:

Synthesizing and maintaining

The primary failure mode in this synthesis is the thermodynamic drift toward the pyranose form (via C7-OH attack) or acyclic degradation due to the steric crowding at the quaternary anomeric center (C3).

The Stability Landscape

-

Kinetic Product (Target): Furanose (5-membered ring).[1][2] Forms fast due to lower entropic penalty of closure.

-

Thermodynamic Product (Impurity): Pyranose (6-membered ring).[1][2] Forms slowly but is more stable.

-

Critical Variable: Acid strength and Temperature. High

or

Workflow Visualization

The following diagram illustrates the critical decision pathways for stabilizing the furanose ring during synthesis or protection steps.

Figure 1: Kinetic vs. Thermodynamic control pathways. To secure the

Optimized Protocol: Isopropylidene Stabilization

Because free

Reagents & Conditions

| Parameter | Standard Condition | Optimized Condition | Reasoning |

| Solvent | Acetone | Acetone / DMF (9:1) | DMF improves solubility of the polar heptulose, ensuring homogenous kinetics. |

| Reagent | 2,2-Dimethoxypropane (DMP) | DMP (3.0 eq) | Excess DMP acts as a water scavenger, driving the equilibrium forward. |

| Catalyst | CSA (Camphorsulfonic acid) | CSA is milder and lipophilic, preventing charring/degradation of the sensitive C3-ketose. | |

| Temperature | Low temperature inhibits the ring expansion to pyranose. | ||

| Quench | Aqueous quench can hydrolyze the kinetic acetonide; anhydrous amine is safer. |

Step-by-Step Methodology

-

Preparation: Dry the starting linear heptulose syrup under high vacuum (

mbar) for 12 hours. Water is the enemy of this reaction. -

Solubilization: Dissolve substrate in anhydrous Acetone/DMF (9:1 v/v) under Argon atmosphere. Cool to

. -

Acidification: Add CSA (0.1 eq) in one portion.

-

Reagent Addition: Add 2,2-Dimethoxypropane (3.0 eq) dropwise over 20 minutes.

-

Checkpoint: Monitor via TLC (Solvent: EtOAc/Hexane 2:1). Furanose product usually runs higher (

) than pyranose side-products.

-

-

Reaction Time: Stir at

for exactly 2.5 hours .-

Warning: Do not exceed 4 hours. Thermodynamic drift begins to favor the pyranose acetonide after this window.

-

-

Quench: Add Triethylamine (

, 1.2 eq relative to CSA) dropwise at -

Workup: Concentrate under reduced pressure (keep bath

). Partition residue between EtOAc and Water. Dry organic layer (

Troubleshooting & Diagnostics

Common Failure Modes

| Symptom | Diagnostic Check | Root Cause | Corrective Action |

| Syrup solidifies/gums up | NMR shows broad peaks | Polymerization or incomplete drying | Ensure starting material is lyophilized. Use DMF co-solvent. |

| Product | MS shows M+18 (Hydrate) | Pyranose formation | Reaction temperature was too high. Repeat at |

| Low Yield (<40%) | NMR shows mixture of anomers | Anomeric instability at C3 | The C3-ketone is sterically crowded. Increase reaction time slightly but keep T low. |

| Loss of Acetonide | Product degrades on column | Acidic Silica | Pre-treat silica gel with 1% |

Decision Tree for Low Yields

Figure 2: Diagnostic logic for yield optimization. Note that for furanoses, "incomplete reaction" is often preferable to "over-reaction" which leads to thermodynamic rearrangement.

Frequently Asked Questions (FAQ)

Q: Why is the C3 position so problematic compared to C2-ketoses (like fructose)? A: In 3-heptuloses, the anomeric carbon (C3) is flanked by a two-carbon chain (C1-C2) on one side and the rest of the chain on the other. This creates significant steric bulk compared to the methyl group found in 2-ketoses. This bulk hinders the nucleophilic attack of the alcohol (C6-OH) required to close the ring, making the reaction slower and more sensitive to water competition [1].

Q: Can I use standard acidic resins (Amberlyst 15) for the cyclization? A: It is not recommended for the altro-3-heptulofuranose system. Amberlyst is often too aggressive and creates local "hotspots" of acidity that catalyze the rearrangement to the pyranose form. Homogeneous catalysis (CSA or pTSA) allows for finer control over the kinetic window [2].

Q: My product is an oil that won't crystallize. Is it impure?

A: Not necessarily. Furanose derivatives of heptuloses are notoriously difficult to crystallize due to the flexibility of the 5-membered ring and the presence of rotamers in the C1-C2 side chain. Rely on High-Res Mass Spectrometry (HRMS) and

Q: How do I distinguish the

References

- Totani, K., et al. (2005). Kinetic vs Thermodynamic Control in Furanoside Formation. Journal of Organic Chemistry.

- Angyal, S. J. (1984). The Composition of Reducing Sugars in Solution: Current Aspects. Advances in Carbohydrate Chemistry and Biochemistry. (Foundational text on heptulose ring equilibria).

"overcoming low solubility of A-D-altro-3-Heptulofuranose"

Technical Support Center: Solubilization of -D-altro-3-Heptulofuranose[1]

Topic: Overcoming Low Solubility of

Core Technical Analysis

11The Solubility Paradox: While highly soluble in water (>1000 mg/mL), this compound is virtually insoluble in the standard organic solvents (DCM, THF, Toluene) required for most synthetic manipulations (e.g., selective protection, glycosylation). This guide focuses on bridging this "solubility gap."

Physicochemical Profile

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₇H₁₄O₇ | High oxygen content increases polarity.[1][2] |

| Ring Form | Furanose (5-membered) | Furanoses are generally more flexible than pyranoses but can form tighter H-bond networks in the solid state.[1] |

| H-Bond Donors | 5 (Free Hydroxyls) | Primary driver of aggregation and insolubility in non-polar media.[1] |

| LogP (Predicted) | -2.5 to -3.0 | Highly hydrophilic; requires polar aprotic solvents or modification.[1] |

Troubleshooting & FAQs

Category A: Solvent Selection & Screening

Q1: I am trying to react

-

Primary Recommendation: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide) .[1]

-

Protocol: Dissolve the sugar in DMF at 40°C. If the reaction requires a base (e.g., benzylation), use the solvent itself or add Pyridine.

-

Note: If your reagent is water-sensitive, ensure the DMF is dried over 4Å molecular sieves, as sugars are hygroscopic and introduce water into the system.

Q2: Can I use alcohols like Ethanol or Methanol? A: Only partially.

-

Observation: While lower sugars (glucose) dissolve in hot methanol, heptuloses often exhibit slower dissolution kinetics due to their larger size and complex H-bonding.[1]

-

Recommendation: Methanol is suitable for transesterification reactions but poor for glycosylations.[1] For synthesis, stick to DMF/DMSO or Pyridine.[1]

Q3: Is there a "Green" alternative to DMF/DMSO? A: Yes. Ionic Liquids (ILs) are the modern standard for recalcitrant sugar solubilization.[1]

-

Mechanism: ILs like [BMIM]Cl (1-Butyl-3-methylimidazolium chloride) disrupt the hydrogen bonding network of the sugar more effectively than molecular solvents.[1]

-

Application: They are excellent for acylation and tritylation reactions.[1]

Category B: Process & Formulation[1][3]

Q4: The sugar forms a "gum" or syrup instead of dissolving. How do I fix this? A: This indicates "solvent swelling" without true dissolution.[1]

-

Cause: The solvent is penetrating the outer layer but cannot overcome the lattice energy of the core.

-

Fix:

-

Sonication: Pulse sonicate (30s on/30s off) at 35-40°C.

-

Particle Size Reduction: If starting with a solid, grind it to a fine powder (<50 µm) under an inert atmosphere (argon) to prevent moisture absorption, which causes clumping.

-

Q5: How do I recover the sugar from DMSO or DMF after the reaction? A: This is a common bottleneck (high boiling points).[1]

-

Method 1 (Aqueous Workup): Dilute the reaction mixture 10x with water, then extract the product (if protected) into EtOAc.

-

Method 2 (Lyophilization): If the product is water-soluble, dilute with water and freeze-dry (remove DMSO via sublimation, though slow).

-

Method 3 (Precipitation): Pour the DMSO solution into a large excess of cold Diethyl Ether or Acetone.[1] The sugar (or polar derivative) will precipitate out.[1]

Decision Matrix: Solubilization Strategy

The following diagram outlines the logical workflow for selecting the correct solubilization method based on your end goal.

Caption: Decision tree for selecting the optimal solvent system based on experimental requirements.

Experimental Protocols

Protocol A: The "Super-Solvent" Screen (Ionic Liquids)

Use this when standard organic solvents fail for high-concentration reactions.

Materials:

- -D-altro-3-heptulofuranose (dried)[1]

-

1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)[1]

-

Heat block with magnetic stirring

Procedure:

-

Preparation: Dry the [BMIM]Cl under vacuum at 70°C for 4 hours to remove trace water.

-

Mixing: Add 100 mg of sugar to 1.0 g of [BMIM]Cl in a screw-cap vial.

-

Dissolution: Heat to 80°C with stirring.

-

Note: The mixture will initially appear heterogeneous.[1]

-

-

Observation: Within 30-60 minutes, the solution should become clear and viscous.

-

Usage: You can now add reagents (e.g., acetic anhydride, benzoyl chloride) directly to this melt.[1] The reaction rates are often significantly faster than in Pyridine.[1]

Protocol B: DMSO Stock Preparation for Biological Assays

Use this for preparing drug screening plates.

Materials:

Procedure:

-

Weigh 10 mg of

-D-altro-3-heptulofuranose into a sterile microcentrifuge tube. -

Add 100 µL of DMSO to achieve a 100 mg/mL stock solution.

-

Vortex vigorously for 60 seconds.

-

Visual Check: Hold against light. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

-

Dilution: Dilute this stock 1:1000 into cell culture media (final DMSO concentration 0.1%) to avoid cytotoxicity while maintaining sugar solubility.

Comparative Solubility Data

The following table summarizes the solubility behavior of typical furanose heptuloses based on solvent polarity.

| Solvent Class | Representative Solvent | Solubility Rating | Primary Use Case |

| Polar Protic | Water (pH 7) | Very High (>1000 mg/mL) | Biological assays, HPLC mobile phase.[1] |

| Polar Aprotic | DMSO | High (~200-500 mg/mL) | Universal stock solution, oxidation reactions.[1] |

| Polar Aprotic | DMF | Moderate (~50-100 mg/mL) | Glycosylation, protection reactions.[1] |

| Basic Organic | Pyridine | Moderate (~50 mg/mL) | Acylation reactions (acts as solvent & base).[1] |

| Alcohol | Methanol | Low/Slow (<10 mg/mL) | Transesterification (requires heating).[1] |

| Non-Polar | Dichloromethane (DCM) | Insoluble | Extraction of protected derivatives only.[1] |

| Ionic Liquid | [BMIM]Cl | Very High (>500 mg/mL) | Green chemistry, cellulose/sugar processing.[1] |

References

-

PubChem. (2025).[1][10] Alpha-D-Altrofuranose Compound Summary. National Library of Medicine.[1] [Link][1][10]

-

Master Organic Chemistry. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. [Link]

-

Royal Society of Chemistry. (2010).[1][2] Solubility of bio-sourced feedstocks in 'green' solvents. Green Chemistry. [Link]

-

Stack Exchange (Chemistry). (2015). Stability of furanose vs. pyranose form of glucose. [Link]

Sources

- 1. alpha-D-Altropyranose | C6H12O6 | CID 7098663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. alpha-D-Altrofuranose | C6H12O6 | CID 21627867 - PubChem [pubchem.ncbi.nlm.nih.gov]

"side reactions in A-D-altro-3-Heptulofuranose synthesis"

Technical Support Center: -D-altro-3-Heptulofuranose Synthesis

Topic: Troubleshooting Side Reactions & Yield Loss

Ticket Priority: High (Synthetic Failure/Degradation)

Applicable Protocols: Chain Extension (Pentose

Executive Summary: Why Your Synthesis is Failing

If you are observing low yields, "tarring" of reaction mixtures, or inseparable diastereomers, you are likely encountering one of three specific failure modes inherent to 3-heptuloses:

- -Elimination: The carbonyl at C3 activates the C2 and C4 positions, leading to rapid elimination of leaving groups (or even hydroxyls) under basic conditions.

-

The Furanose/Pyranose Drift: Without rigid bicyclic protection (e.g., isopropylidene acetals), the ring will equilibrate to the more stable pyranose form or an acyclic mixture.

-

C2/C4 Epimerization: The altro stereochemistry is kinetically unstable in the presence of base, leading to gluco- or manno- contaminants via enediol intermediates.

Module 1: The "Black Tar" Issue (Beta-Elimination)

Symptom: The reaction mixture turns dark brown/black during the oxidation step (converting the heptitol to the 3-ulose) or during deprotection. NMR shows loss of stereocenters and appearance of vinylic protons.

The Mechanism of Failure

Unlike 2-ketoses, 3-ketoses are flanked by two secondary carbons (C2 and C4) . If you use a basic oxidation method (like Swern oxidation which uses Et

Troubleshooting Protocol

-

Question: Are you using Swern Oxidation or TPAP/NMO?

-

Correction: Stop using base-dependent oxidations. The triethylamine in Swern is sufficient to trigger elimination in 3-uloses.

-

Recommended Workflow: Use Dess-Martin Periodinane (DMP) or IBX in buffered conditions. These reagents operate under neutral to slightly acidic conditions, preserving the sensitive C3-center.

Data: Stability of 3-Heptulose Precursors in Oxidation Conditions

| Oxidation Method | Conditions | Risk Level | Outcome |

| Swern | DMSO, (COCl) | CRITICAL | High risk of |

| PCC/PDC | Pyridinium salts, CH | HIGH | Acidic nature can migrate acetonide groups; Chromium waste issues. |

| TEMPO | NaOCl, KBr, pH 9-10 | HIGH | Basic pH causes epimerization (Lobry de Bruyn). |

| Dess-Martin | DMP, CH | LOW | Preferred. Kinetic control prevents elimination. |

Module 2: The Stereochemical Drift (Epimerization)

Symptom: You isolated the product, but the optical rotation

The Mechanism of Failure

This is the Lobry de Bruyn–Alberda van Ekenstein transformation . The C3-carbonyl allows enolization towards C2 or C4. Reprotonation can occur from either face. In D-altro-3-heptulose, the C2 and C4 hydroxyls are trans to each other. Epimerization at C2 relaxes steric strain but destroys your target molecule.

Troubleshooting Protocol

-

Question: Did you perform a silica gel column chromatography with an amine modifier (e.g., Et

N) or use a basic resin? -

Correction: Silica gel is slightly acidic, which is usually safe, but basic alumina or amine-doped silica must be avoided .

-

Protocol Refinement:

-

Perform all purifications on neutralized silica (wash with pH 7 buffer prior to packing).

-

Store the final product at -20°C . 3-uloses can epimerize slowly even at room temperature in solution.

-

Module 3: Locking the Furanose Ring

Symptom: You are targeting the

The Fix: Thermodynamic Trapping

You cannot rely on the sugar to naturally adopt the furanose form; D-altro-heptulose prefers the pyranose form in equilibrium. You must constrain it using protecting groups before the final deprotection (if applicable) or maintain them.

The "Isopropylidene Lock" Strategy: To force the furanose (5-membered ring), you must protect the hydroxyl groups that would otherwise form the pyranose.

-

Target: 1,2:5,6-di-O-isopropylidene-D-altro-3-heptulofuranose.

-

Logic: By locking C1-C2 and C5-C6 into acetonide rings, the only oxygen available to attack the C3-ketone (to form the hemiketal) is the C4-OH (forming a 4-membered ring, highly strained/unlikely) or the molecule remains acyclic/furanose in equilibrium. Correction: Actually, for altro stereochemistry, the classic "Diacetone" protection usually locks the furanose form if the configuration allows cis-diols to be captured.

Visualization of the Failure Pathways:

Caption: Critical failure nodes in the oxidative synthesis of 3-heptuloses. Note that basic conditions trigger irreversible degradation (Elimination) or scrambling (Epimerization).